molecular formula C14H22O3 B1298829 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone CAS No. 56309-94-5

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone

Cat. No.: B1298829
CAS No.: 56309-94-5
M. Wt: 238.32 g/mol
InChI Key: ZNWLFTSPNBLXGL-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone is a chemical compound known for its unique spirocyclic structure. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry. Its structure consists of a cyclohexanone moiety fused with a 1,4-dioxaspiro[4.5]decane ring system, which imparts distinct chemical properties.

Mechanism of Action

Target of Action

It is used in the preparation of a series of potent analgesic compounds , suggesting that it may interact with pain receptors or enzymes involved in pain signaling pathways.

Mode of Action

It is known to be used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . This suggests that it may interact with its targets by binding to active sites, thereby modulating their function.

Biochemical Pathways

Ketoketal is involved in the synthesis of a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These compounds play crucial roles in various biochemical pathways, including mood regulation, sleep-wake cycles, and hallucinogenic effects, respectively.

Result of Action

Given its use in the synthesis of analgesics , it can be inferred that it may contribute to pain relief at the molecular and cellular levels.

Preparation Methods

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the 1,4-dioxaspiro[4.5]decane ring system. This intermediate is then further reacted with appropriate reagents to introduce the cyclohexanone moiety . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of specific catalysts .

Chemical Reactions Analysis

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone has several scientific research applications:

Comparison with Similar Compounds

4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLFTSPNBLXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355639
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56309-94-5
Record name 4-(1,4-Dioxaspiro[4.5]dec-8-yl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56309-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 4-(1,4-dioxaspiro(4.5)dec-8-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056309945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,4-dioxa-spiro[4.5]dec-8-yl)-cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cyclohexanone, 4-(1,4-dioxaspiro[4.5]dec-8-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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